6-Cyanopyrimidine-4-carboxylic acid
Description
Contextualization within Heterocyclic Chemistry Research
Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are a cornerstone of organic chemistry. Pyrimidines, a class of aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of a six-membered ring, are of particular importance. growingscience.com They form the basis of many biologically active molecules, including some of the building blocks of DNA and RNA.
Within this context, 6-cyanopyrimidine-4-carboxylic acid emerges as a highly functionalized pyrimidine (B1678525) derivative. The presence of both an electron-withdrawing cyano group and a versatile carboxylic acid group on the pyrimidine core makes it a valuable scaffold for the synthesis of more complex heterocyclic systems. researchgate.net Researchers in medicinal chemistry and materials science are particularly interested in such compounds for the development of new drugs and functional materials. nih.govd-nb.info
Strategic Significance as a Synthetic Intermediate and Building Block
The true value of this compound lies in its role as a synthetic intermediate. enamine.net Organic chemists utilize it as a starting material to construct a wide array of more complex molecules. The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and acid chlorides, opening up a plethora of synthetic possibilities. nih.gov Similarly, the cyano group can participate in various chemical transformations.
This versatility allows for the efficient synthesis of diverse molecular architectures. For instance, the pyrimidine core can be further functionalized through reactions at the ring's carbon and nitrogen atoms. This strategic approach enables the creation of libraries of novel compounds for screening in drug discovery programs and for the development of advanced materials with tailored properties. uran.uaacs.org
Overview of Key Structural Features Relevant to Reactivity
The reactivity of this compound is dictated by the interplay of its key structural features: the pyrimidine ring, the cyano group, and the carboxylic acid group.
| Feature | Description | Impact on Reactivity |
| Pyrimidine Ring | An aromatic heterocycle with two nitrogen atoms. | The nitrogen atoms make the ring electron-deficient, influencing its susceptibility to nucleophilic attack. |
| Cyano Group (-C≡N) | A strong electron-withdrawing group. | Further deactivates the pyrimidine ring towards electrophilic attack but activates it for nucleophilic substitution. Can be hydrolyzed to a carboxylic acid or reduced to an amine. |
| Carboxylic Acid Group (-COOH) | An acidic functional group. | Allows for the formation of salts, esters, and amides. Can be involved in decarboxylation reactions under certain conditions. nih.govacs.org |
The electron-deficient nature of the pyrimidine ring, amplified by the presence of the cyano group, makes the ring carbons susceptible to attack by nucleophiles. This is a key aspect of its chemistry, allowing for the introduction of various substituents onto the heterocyclic core. The carboxylic acid provides a handle for a different set of chemical modifications, making this compound a bifunctional building block with orthogonal reactivity.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H3N3O2 |
|---|---|
Molecular Weight |
149.11 g/mol |
IUPAC Name |
6-cyanopyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C6H3N3O2/c7-2-4-1-5(6(10)11)9-3-8-4/h1,3H,(H,10,11) |
InChI Key |
WKBZIMALGITKOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1C(=O)O)C#N |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 6 Cyanopyrimidine 4 Carboxylic Acid
Reactions of the Carboxylic Acid Moiety
The carboxylic acid functional group in 6-cyanopyrimidine-4-carboxylic acid is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.
Esterification Reactions
Esterification, the conversion of the carboxylic acid to an ester, is a fundamental reaction for modifying the properties of this compound. This can be achieved through several methods, including the classic Fischer esterification and the use of activating agents to form activated esters.
Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. wikipedia.orgorganic-chemistry.org This equilibrium-driven process typically requires an excess of the alcohol or the removal of water to drive the reaction toward the ester product. masterorganicchemistry.comlibretexts.org Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). wikipedia.orgmasterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.comlibretexts.org
For example, the reaction of this compound with an alcohol (R-OH) under acidic conditions would yield the corresponding ester, 6-cyanopyrimidine-4-carboxylate.
Table 1: Examples of Fischer Esterification
| Carboxylic Acid | Alcohol | Catalyst | Product |
|---|---|---|---|
| Acetic Acid | Ethanol | H₂SO₄ | Ethyl Acetate youtube.com |
| Benzoic Acid | Methanol | H⁺ | Methyl Benzoate youtube.com |
| Butyric Acid | 1-Propanol | H⁺ | Propyl Butyrate youtube.com |
To overcome the often harsh conditions of Fischer esterification, carboxylic acids can be converted into "activated esters." This involves reacting the carboxylic acid with a coupling agent to form a more reactive intermediate that can then readily react with an alcohol under milder conditions. organic-chemistry.org Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitate this process. orgsyn.org The activated ester is more susceptible to nucleophilic attack by an alcohol, leading to the formation of the desired ester. orgsyn.org
This method is particularly useful for synthesizing esters from sensitive or sterically hindered alcohols. orgsyn.org The formation of activated esters of this compound would provide a versatile intermediate for creating a library of ester derivatives with potential applications in medicinal chemistry and materials science. For instance, the synthesis of various 5-halopyrimidine-4-carboxylic acid esters has been achieved through methods like the Minisci-type reaction, demonstrating the utility of pyrimidine (B1678525) carboxylate esters as building blocks for pharmacologically active molecules. researchgate.net
Amidation Reactions
Amidation, the formation of an amide bond, is another crucial transformation of the carboxylic acid group of this compound. This reaction is fundamental in the synthesis of many biologically active compounds.
Directly reacting a carboxylic acid with an amine to form an amide is often challenging because the basic amine can deprotonate the acidic carboxylic acid, forming a non-reactive carboxylate salt. chemistrysteps.comlibretexts.org While this can sometimes be overcome by heating, a more common and milder approach is the use of coupling reagents. chemistrysteps.com
Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that facilitates amide bond formation. chemistrysteps.comlibretexts.orgyoutube.com DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. libretexts.org This intermediate is then readily attacked by the amine nucleophile to form the amide bond, with dicyclohexylurea (DCU) as a byproduct. libretexts.org The reaction is typically carried out at room temperature in an aprotic solvent. chemistrysteps.com This method is advantageous as it avoids the need for high temperatures and is compatible with a wide range of functional groups. chemistrysteps.comlibretexts.org Other coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) function similarly and are also commonly employed. chemistrysteps.com
Table 2: Examples of DCC-Mediated Amidation
| Carboxylic Acid | Amine | Coupling Reagent | Product |
|---|---|---|---|
| General Carboxylic Acid | Primary Amine | DCC | N-Substituted Amide youtube.com |
| Benzoic Acid | 4-Phenylbutylamine | Zirconium Catalyst | N-(4-Phenylbutyl)benzamide researchgate.net |
| Phenylacetic Acid | 2-Aminopyridine | Boron Catalyst | N-(Pyridin-2-yl)-2-phenylacetamide researchgate.net |
An alternative route to amides involves the conversion of the carboxylic acid to a more reactive acid halide, typically an acid chloride. youtube.com This is commonly achieved by treating the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.org
The resulting 6-cyanopyrimidine-4-carbonyl chloride would be a highly reactive electrophile. It can then react readily with a primary or secondary amine to form the corresponding amide. youtube.com This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct that is formed. youtube.com This method is very efficient and generally provides high yields of the amide product. rsc.org
Reactions of the Nitrile (Cyano) Moiety
The cyano group is a versatile functional group that can undergo hydrolysis, nucleophilic additions, and participate in cycloaddition reactions. rsc.org
The hydrolysis of the nitrile group is a well-established transformation that proceeds in two main stages: first to an amide, and then to a carboxylic acid. chemistrysteps.comchemistrysteps.com This reaction can be catalyzed by either acid or base. libretexts.orglibretexts.orgbyjus.com
Under acidic conditions, the nitrile is heated with a dilute acid like hydrochloric acid. libretexts.orgbyjus.com The nitrogen atom is protonated, which increases the electrophilicity of the carbon atom, making it susceptible to attack by water. libretexts.orglumenlearning.com This leads to the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.orgbyjus.com
In a basic medium, the nitrile is heated with an alkali solution, such as sodium hydroxide (B78521). libretexts.orgbyjus.com The hydroxide ion acts as a nucleophile, attacking the carbon of the nitrile group. chemistrysteps.comlibretexts.org The initial product is a salt of the carboxylic acid and ammonia. libretexts.orgbyjus.com To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified. libretexts.orgsavemyexams.com
The hydrolysis of nitriles is a valuable synthetic tool, as it allows for the conversion of a cyano group into a carboxylic acid, effectively changing the functional group at that position. ebsco.com
The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic, making it a target for nucleophiles. pressbooks.pubucalgary.ca This reactivity is analogous to that of a carbonyl group. pressbooks.pubucalgary.ca
Strong, anionic nucleophiles can add directly to the nitrile carbon. ucalgary.ca For example, Grignard reagents react with nitriles to form ketones after hydrolysis of the intermediate imine. youtube.com Similarly, lithium aluminum hydride (LiAlH₄) can reduce nitriles to primary amines through two successive nucleophilic additions of a hydride ion. chemistrysteps.com
Weaker, neutral nucleophiles generally require acid catalysis to activate the nitrile group for addition. ucalgary.ca Protonation of the nitrogen atom enhances the electrophilicity of the carbon, facilitating the attack by the nucleophile. ucalgary.ca
The cyano group can participate as a 2π component in cycloaddition reactions, although it is generally a reluctant participant in thermal reactions unless activated. nih.govmit.edu However, there are examples of intramolecular Diels-Alder and ene reactions where an unactivated cyano group functions as the dienophile or enophile, respectively. nih.govmit.edu These reactions can lead to the formation of complex heterocyclic structures. nih.gov The nitrile group is also a known precursor for the synthesis of nitrogen-containing heterocycles through [3+2] cycloaddition reactions with species like azides. researchgate.net
Reactivity of the Pyrimidine Ring System
The pyrimidine ring is an electron-deficient heterocycle, which influences its reactivity. The presence of two nitrogen atoms in the ring makes it less susceptible to electrophilic attack compared to benzene. growingscience.com Conversely, it is more prone to nucleophilic substitution, especially when substituted with electron-withdrawing groups. nih.gov
Functional group interconversions at positions 2 and 4 of the pyrimidine ring are common, including the conversion of carbonyls to amines or thiocarbonyls. umich.edu For instance, the amine group of cytosine can be hydrolyzed to a carbonyl group to form uracil, a reaction catalyzed by cytosine deaminases. umich.edu
Nucleophilic Aromatic Substitution on the Pyrimidine Core
The pyrimidine ring in this compound is highly electron-deficient due to the electronegativity of its two nitrogen atoms, further intensified by the strong electron-withdrawing effects of the cyano and carboxyl groups. This pronounced electrophilicity makes the pyrimidine core highly susceptible to Nucleophilic Aromatic Substitution (SNAr). In these reactions, a nucleophile attacks an electron-poor carbon atom of the ring, leading to the displacement of a suitable leaving group.
For SNAr to occur, a good leaving group must be present on the pyrimidine ring. While the cyano and carboxylic acid groups themselves are not typical leaving groups, synthetic precursors or derivatives, such as those halogenated at the C6 position (e.g., 6-chloropyrimidine-4-carboxylic acid), are excellent substrates for this reaction. The 6-chloro group is readily displaced by a wide range of nucleophiles. nih.gov
A notable example is the synthesis of 6-dialkylaminopyrimidine carboxamides, where various amines are used to displace the chloride ion at the C6 position. nih.gov This reaction typically proceeds under basic conditions or with heating, facilitating the addition-elimination mechanism characteristic of SNAr.
Interestingly, studies on related pyrimidine nucleosides have demonstrated that the cyano group at the C6 position can itself function as a leaving group, being displaced by other nucleophiles under specific conditions. nih.gov This highlights the high degree of activation provided by the pyrimidine ring system.
Table 1: Examples of Nucleophilic Aromatic Substitution on the Pyrimidine Core
| Precursor | Nucleophile | Product | Conditions |
| 6-Chloropyrimidine-4-carboxylic acid | Various amines | 6-Aminopyrimidine-4-carboxamide derivatives | i-PrOH, DIPEA, 100 °C |
| 6-Chloropyrimidin-4-amine | 1-(4-fluorophenyl)-N-methylmethanamine | N-Benzoyl-6-(4-fluorobenzyl(methyl)amino)pyrimidin-4-amine | Base |
| 6-Cyanocytidine | Cyanide ion (at high temp.) | 5-Cyanocytidine | High Temperature |
This table presents illustrative examples of SNAr on the pyrimidine core based on related structures. DIPEA refers to N,N-Diisopropylethylamine.
Functionalization at Specific Pyrimidine Ring Positions (e.g., C2, C4, C6)
The presence of functional groups at the C4 and C6 positions provides direct handles for further molecular elaboration.
Functionalization at C6: The C6 position is a primary site for modification, largely through the SNAr reactions described previously. Starting from a 6-chloro derivative, a diverse array of functional groups can be introduced by reacting it with different nucleophiles. For instance, various primary and secondary amines can be installed to generate libraries of 6-aminopyrimidine derivatives. nih.gov
Furthermore, the 6-cyano group itself is a versatile functional handle that can be chemically transformed. Research on analogous 6-cyanouridines has shown that the cyano group can be converted into several other functionalities, including: nih.gov
Thioamide: via reaction with hydrogen sulfide.
Carboxylic acid: through hydrolysis.
Chloromethyl: via reduction and subsequent chlorination.
Carboxymethyl: through a multi-step sequence.
Methyl group: by reduction.
Functionalization at C4: The carboxylic acid group at the C4 position is a key site for functionalization, most commonly through reactions typical of carboxylic acids, such as amide bond formation. libretexts.org The direct conversion to amides is often achieved using peptide coupling reagents, such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU), to activate the carboxylic acid for reaction with an amine. nih.gov This method is highly efficient for creating carboxamide derivatives. nih.govuran.ua
The carboxylic acid can also be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org This acyl chloride is a highly reactive intermediate that can readily react with a wide range of nucleophiles to form esters, amides, and other acyl derivatives.
Functionalization at C2: The C2 position of the pyrimidine ring is also a potential site for functionalization. While less reactive towards nucleophilic attack than the C4 and C6 positions in this specific molecule (due to the activating effect of the substituents at these positions), general methods for the C-H functionalization of azine heterocycles could potentially be applied. nih.gov However, specific examples of C2 functionalization starting directly from this compound are not extensively documented in the reviewed literature.
Table 2: Summary of Functionalization Reactions
| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group |
| C6 | Nucleophilic Aromatic Substitution | Amines, DIPEA, i-PrOH, 100°C | Substituted Amino |
| C6 | Cyano Group Transformation | H₂S | Thioamide |
| C6 | Cyano Group Transformation | H₂O, H⁺ or OH⁻ | Carboxylic Acid |
| C4 | Amide Coupling | Amine, HATU, DIPEA, DMF | Amide |
| C4 | Acid Chloride Formation | SOCl₂ or (COCl)₂ | Acyl Chloride |
This table summarizes key functionalization strategies at the C4 and C6 positions. HATU stands for 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate, DMF for Dimethylformamide.
Ring-Opening and Rearrangement Reactions
The stability of the pyrimidine ring can be compromised under certain reaction conditions, leading to ring-opening or rearrangement.
Ring-Opening Reactions: The electron-withdrawing substituents on this compound make the ring susceptible to cleavage by strong nucleophiles. Pyrimidine derivatives with electron-withdrawing groups are known to be more easily decomposed by alkali than their electron-donating counterparts. rsc.org The reaction mechanism typically involves nucleophilic attack at an electron-deficient carbon (such as C2 or C4), forming a tetrahedral intermediate which then collapses, leading to the cleavage of a carbon-nitrogen bond and opening of the ring. rsc.orgumich.edu For example, the hydrolysis of dihydrouracil, a related pyrimidine, is accelerated by basic pH and proceeds through the attack of a hydroxide ion at the C4 position, resulting in ring-opening. umich.edu While specific studies on the ring-opening of this compound are sparse, its electronic properties suggest this pathway is plausible under strong basic or acidic conditions with heating.
Rearrangement Reactions: Pyrimidine rings and related aza-heterocycles can undergo various rearrangement reactions, which often involve a ring-opening step followed by a different re-cyclization. wur.nl One of the most relevant for this class of compounds is the Dimroth rearrangement. ucl.ac.uk This rearrangement typically occurs under aqueous basic or acidic conditions and involves the translocation of heteroatoms within the ring system. ucl.ac.uk The general mechanism proceeds via hydration of the pyrimidine ring, followed by electrocyclic ring-opening to an intermediate that can then re-close in a different orientation. ucl.ac.uk While the Dimroth rearrangement is most commonly observed in fused pyrimidine systems like imidazo[1,2-a]pyrimidines, the fundamental steps are applicable to substituted monocyclic pyrimidines, particularly those activated by electron-withdrawing groups. Other rearrangements, such as those of isopyrimidines to pyrimidines, have also been studied. rsc.org
Synthesis and Characterization of Advanced Derivatives and Analogues
Pyrimidine-4-carboxylic Acid Esters and Amides
The carboxylic acid functionality at the C4 position of the 6-cyanopyrimidine core is a prime site for modification to generate esters and amides. These derivatives are often synthesized to improve pharmacokinetic properties or to introduce new interaction points for biological targets.
A general and efficient method for the synthesis of amides involves the coupling of a carboxylic acid with a primary amine. capes.gov.br For instance, 6-chloropyrimidine-4-carboxylic acid can be coupled with various anilines, such as aniline (B41778) and 4-methoxyaniline, or with 4-aminopyridine (B3432731) using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in DMF (Dimethylformamide). nih.gov The resulting intermediate can then undergo nucleophilic displacement of the 6-chloro group with different amines to yield a library of 6-aminopyrimidine-4-carboxamides. nih.gov
Similarly, the synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides has been reported, highlighting the broad applicability of amide formation in creating diverse chemical libraries. nih.gov The conversion of nitriles to primary amides can also be achieved using palladium catalysts, offering another route to modify the cyano group if desired. organic-chemistry.org
| Coupling Reagent | Base | Solvent | Reactants | Product Type | Ref |
| HATU | DIPEA | DMF | 6-chloropyrimidine-4-carboxylic acid, anilines/aminopyridines | 6-chloro-N-substituted-pyrimidine-4-carboxamides | nih.gov |
| Not Specified | Not Specified | Not Specified | 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid, alkyl amines | N-alkyl amides | nih.gov |
| PdCl2/Pd(OAc)2 | Not Specified | Not Specified | Nitrile, acetamide | Primary amide | organic-chemistry.org |
Substituted 6-Cyanopyrimidine Derivatives
The pyrimidine (B1678525) ring itself is amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups that can modulate the electronic properties and steric profile of the molecule.
One common strategy involves the nucleophilic substitution of a leaving group, such as a chlorine atom, at the C4 or C6 position. For example, 4-chloro-derivatives of pyrimidines can be synthesized by treating the corresponding hydroxypyrimidine with phosphorus oxychloride. mdpi.com These chloro derivatives then serve as versatile intermediates for the introduction of various nucleophiles. For instance, they can be reacted with heteroaromatic amines to yield substituted aminopyrimidines. mdpi.com
Another approach involves the direct condensation of cyanic acid derivatives with N-vinyl or N-aryl amides to afford C4-heteroatom substituted pyrimidines. organic-chemistry.org The use of reagents like cyanic bromide and thiocyanatomethane in these reactions provides versatile azaheterocycles that are ready for further derivatization. organic-chemistry.org Microwave-assisted synthesis has also been shown to be an efficient method for producing substituted pyrimidines, often leading to shorter reaction times and higher yields. mdpi.com
The synthesis of 6-substituted pyrimidine-2,4-diones has been achieved by reacting urea (B33335) with cyanoacetic acid in acetic anhydride (B1165640). medwinpublishers.com The resulting 6-aminopyrimidine-2,4-dione can then be further modified. medwinpublishers.com
| Starting Material | Reagent(s) | Product | Ref |
| 4-hydroxypyrimidine | Phosphorus oxychloride | 4-chloropyrimidine | mdpi.com |
| 4-chloropyrimidine | Heteroaromatic amines | 4-amino-substituted pyrimidine | mdpi.com |
| Cyanic acid derivatives | N-vinyl/aryl amides | C4-heteroatom substituted pyrimidines | organic-chemistry.org |
| Urea, cyanoacetic acid | Acetic anhydride | 6-aminopyrimidine-2,4-dione | medwinpublishers.com |
Fused Heterocyclic Systems Incorporating the Pyrimidine-4-carboxylic Acid Scaffold
Fusing the pyrimidine-4-carboxylic acid core with other heterocyclic rings is a powerful strategy to create novel, rigid, and structurally complex molecules with potentially unique biological activities.
One method to achieve this is through cyclocondensation reactions. For example, the cyclocondensation of β-dicarbonyl compounds with NCN-dinucleophiles is a common route to pyrimidine-fused heterocycles. nih.gov Ultrasound irradiation has been shown to be a beneficial technique for these reactions, often leading to shorter reaction times and improved yields compared to conventional heating methods. nih.gov
Another approach involves intramolecular cyclization. For instance, 5-aryl-6-azidopyrimidines can undergo thermal or photochemical cyclization to form fused systems. nih.gov The synthesis of fused pyrimidine derivatives can also be achieved through multi-component reactions, which allow for the rapid assembly of complex molecules in a single step. mdpi.comjchr.org For example, a one-pot, three-component reaction of an isocyanide, dialkyl acetylenedicarboxylate, and a 2-amino-4H-1,3-thiazin-4-one derivative can yield thiazine-dicarboxylates fused with a pyrimidine ring. mdpi.com
The synthesis of pyrido[2,3-d:6,5-d']dipyrimidine-4,6-diones has been reported from the reaction of 6-amino-2-thioxo-1H-pyrimidine-4-one with aromatic aldehydes in an acidic medium. nih.gov
| Reaction Type | Key Reactants | Fused System | Ref |
| Cyclocondensation | β-dicarbonyl compounds, NCN-dinucleophiles | Pyrimidine-fused azoles | nih.gov |
| Intramolecular Cyclization | 5-aryl-6-azidopyrimidines | Fused deazapurine heterocycles | nih.gov |
| Multi-component Reaction | Isocyanide, dialkyl acetylenedicarboxylate, 2-amino-4H-1,3-thiazin-4-one derivative | Thiazine-fused pyrimidines | mdpi.com |
| Condensation/Cyclization | 6-amino-2-thioxo-1H-pyrimidine-4-one, aromatic aldehydes | Pyrido[2,3-d:6,5-d']dipyrimidines | nih.gov |
Stereoselective Synthesis and Diastereomeric Resolution of Derivatives
When chirality is introduced into the derivatives of 6-cyanopyrimidine-4-carboxylic acid, either through substitution or the creation of stereocenters in fused ring systems, stereoselective synthesis and diastereomeric resolution become critical considerations.
Diastereoselective synthesis aims to control the formation of a specific stereoisomer. For example, α,β-didehydroglutamates have been diastereoselectively transformed into 6-oxoperhydropyridazine-3-carboxylic acid derivatives, which are cyclic amino acid analogues. nih.gov
Diastereomeric resolution is a common method for separating enantiomers. This technique involves reacting a racemic mixture with a chiral resolving agent to form a mixture of diastereomers. libretexts.orglibretexts.org Since diastereomers have different physical properties, they can be separated by methods such as crystallization or chromatography. libretexts.orglibretexts.org For instance, a racemic carboxylic acid can be reacted with a chiral alcohol to form diastereomeric esters, which can then be separated. nih.gov Subsequent removal of the chiral auxiliary regenerates the enantiomerically pure acid. nih.gov Similarly, chiral amines are frequently used to resolve racemic acids through the formation of diastereomeric salts. libretexts.orglibretexts.org
| Method | Description | Application Example | Ref |
| Diastereoselective Synthesis | A reaction that favors the formation of one diastereomer over others. | Transformation of α,β-didehydroglutamates into 6-oxoperhydropyridazine-3-carboxylic acid derivatives. | nih.gov |
| Diastereomeric Resolution via Esters | A racemic acid is reacted with a chiral alcohol to form separable diastereomeric esters. | Resolution of racemic carboxylic acids using chiral propargyl alcohols. | nih.gov |
| Diastereomeric Resolution via Salts | A racemic acid is reacted with a chiral amine to form separable diastereomeric salts. | General method for resolving racemic acids using chiral bases. | libretexts.orglibretexts.org |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering unparalleled detail about the chemical environment of individual atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of 6-Cyanopyrimidine-4-carboxylic acid is characterized by distinct signals corresponding to the protons on the pyrimidine (B1678525) ring and the carboxylic acid group. The acidic proton of the carboxyl group is typically observed as a broad singlet in the downfield region of the spectrum, generally between 10 and 13 ppm, a characteristic chemical shift for carboxylic acids. orgchemboulder.comlibretexts.orglibretexts.orgoregonstate.edu The precise position of this peak can be influenced by factors such as solvent and concentration due to variations in hydrogen bonding. libretexts.orgoregonstate.edu The protons on the pyrimidine ring will exhibit chemical shifts and coupling patterns that are indicative of their specific electronic environments, influenced by the electron-withdrawing nature of the cyano and carboxylic acid groups.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically appearing in the range of 160-185 ppm. libretexts.orglibretexts.orgoregonstate.edu Saturated aliphatic acid carbons are found towards the downfield end of this range, while aromatic and α,β-unsaturated acids appear more upfield. libretexts.org The carbon atom of the cyano group has a characteristic chemical shift in the 115-120 ppm region. libretexts.org The remaining carbon atoms of the pyrimidine ring will have distinct chemical shifts based on their proximity to the nitrogen atoms and the substituent groups.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H (Carboxyl) | 10.0 - 13.0 | - |
| H (Pyrimidine Ring) | 8.0 - 9.5 | - |
| C (Carboxyl) | - | 160 - 185 |
| C (Cyano) | - | 115 - 120 |
| C (Pyrimidine Ring) | - | 120 - 160 |
Note: The predicted chemical shift ranges are based on typical values for similar functional groups and structures. Actual values may vary depending on the solvent and other experimental conditions.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a series of two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the pyrimidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can be useful in confirming the stereochemistry and conformation of the molecule, although it is less critical for a planar aromatic system like pyrimidine.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of this compound. By measuring the mass with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions, thus providing unequivocal confirmation of the molecular formula.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net This technique is invaluable for assessing the purity of a sample of this compound by separating it from any impurities or byproducts from the synthesis. The mass spectrometer then provides the molecular weight of the main component and any detected impurities, aiding in their identification. LC-MS is also a sensitive method for quantifying the compound in various biological and environmental matrices. nih.govmdpi.com
Fragmentation Analysis: In the mass spectrometer, the molecule can be fragmented, and the resulting fragmentation pattern provides valuable structural information. For carboxylic acids, characteristic fragmentation patterns often involve the loss of the hydroxyl group (M-17) and the entire carboxyl group (M-45). libretexts.org The fragmentation of the pyrimidine ring and the loss of the cyano group would also produce specific fragment ions that can be used to confirm the structure.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. sci-hub.se
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. The O-H stretch of the carboxylic acid is typically a very broad band in the region of 3300-2500 cm⁻¹. orgchemboulder.comlibretexts.orgoregonstate.edulibretexts.org The C=O (carbonyl) stretch of the carboxylic acid gives rise to a strong, sharp absorption band typically between 1760 and 1690 cm⁻¹. orgchemboulder.comlibretexts.org The C≡N (cyano) stretch is expected to appear as a sharp, medium-intensity band around 2250 cm⁻¹. libretexts.orglibretexts.orglibretexts.org The C-O stretch of the carboxylic acid will be in the 1320-1210 cm⁻¹ region. orgchemboulder.com Vibrations associated with the pyrimidine ring (C=N and C=C stretching) will also be present in the fingerprint region of the spectrum. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are often weak in the Raman spectrum and vice versa, Raman is particularly useful for observing symmetric vibrations. The symmetric stretching of the pyrimidine ring and the cyano group are expected to give rise to strong signals in the Raman spectrum.
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |
| Carboxylic Acid | C=O stretch | 1760 - 1690 (strong) |
| Cyano | C≡N stretch | ~2250 (sharp, medium) |
| Carboxylic Acid | C-O stretch | 1320 - 1210 |
| Pyrimidine Ring | C=N, C=C stretches | Fingerprint Region |
Detailed Research Findings on this compound Remain Elusive
A comprehensive search of scientific literature and chemical databases has revealed a significant lack of published experimental data for the specific compound This compound . Consequently, it is not possible to provide a detailed article on its advanced spectroscopic and structural properties as requested.
The required analytical data, including Ultraviolet-Visible (UV-Vis) spectroscopy and single-crystal X-ray diffraction (SCXRD), appear to be unavailable in the public domain. This prevents a thorough discussion and the creation of data tables pertaining to the following specific areas:
Single Crystal X-ray Diffraction:There are no published crystal structures for this compound. This absence of data makes it impossible to conduct an:
Conformational Analysis in the Crystalline State:The three-dimensional arrangement of the molecule in the solid state has not been determined.
While research exists for structurally related compounds such as pyrimidine-4-carboxylic acid and various cyanopyridines, the strict focus on This compound as per the instructions cannot be fulfilled. The scientific community has yet to publish the specific experimental characterizations needed to populate the requested article outline.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational efficiency for studying molecules like 6-Cyanopyrimidine-4-carboxylic acid. Methods such as B3LYP with various basis sets (e.g., 6-311++G(d,p)) are commonly employed to predict its molecular features. ijastems.org
Geometry Optimization and Conformational Landscapes
Geometry optimization calculations are performed to locate the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. nih.govq-chem.com For this compound, these calculations confirm the planarity of the pyrimidine (B1678525) ring. The primary conformational flexibility arises from the rotation of the carboxylic acid group relative to this ring. The final optimized geometry is influenced by factors like intramolecular hydrogen bonding between the carboxylic acid proton and a nitrogen atom of the pyrimidine ring.
Electronic Structure Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO energy correlates with the ability of a molecule to donate electrons, while the LUMO energy relates to its electron-accepting capability. youtube.comacs.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller gap generally implies higher reactivity. nih.gov For pyrimidine derivatives, the HOMO and LUMO are typically distributed across the heterocyclic ring system and its substituents. researchgate.netnih.gov
Table 1: Calculated Frontier Orbital Properties for a Representative Pyrimidine Carboxylic Acid Derivative
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -7.06 |
| LUMO Energy | -2.12 |
| HOMO-LUMO Gap | 4.94 |
Data is illustrative and based on DFT/B3LYP/6-311G(d,p) calculations for a related pyran carboxylate derivative. Actual values for this compound may vary. materialsciencejournal.org
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netwolfram.comwuxiapptec.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, such as those around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic acid group, which are susceptible to electrophilic attack. researchgate.netnih.gov Conversely, regions of positive potential (colored blue) highlight electron-deficient areas, like the acidic hydrogen of the carboxyl group, which are prone to nucleophilic attack. researchgate.netwuxiapptec.com
Prediction and Assignment of Spectroscopic Data (NMR, IR, UV-Vis)
DFT calculations are a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm structural assignments. schrodinger.comresearchgate.netresearchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the nuclear magnetic resonance (¹H and ¹³C NMR) chemical shifts. researchgate.net
IR Spectroscopy: Theoretical vibrational frequency calculations help in the assignment of complex experimental infrared spectra. For this compound, this would be particularly useful for identifying the characteristic stretching frequencies of the C≡N (nitrile) and C=O (carbonyl) groups. The nitrile stretch typically appears near 2250 cm⁻¹. libretexts.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic transition energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.govmaterialsciencejournal.org Carboxylic acids generally absorb around 210 nm unless conjugation shifts the absorption to a longer wavelength. libretexts.org
Table 2: Typical Spectroscopic Data for Functional Groups in this compound
| Spectroscopic Technique | Functional Group | Predicted/Typical Range |
|---|---|---|
| IR (cm⁻¹) | C≡N Stretch | ~2250 |
| IR (cm⁻¹) | C=O Stretch | ~1710 |
| ¹³C NMR (ppm) | C≡N Carbon | 115-120 |
| ¹H NMR (ppm) | COOH Proton | 10-12 |
| UV-Vis (nm) | π → π* transitions | ~210-280 |
Note: These are general ranges. Experimental and calculated values can vary based on solvent and specific molecular environment. libretexts.org
Ab Initio and Semi-Empirical Quantum Mechanical Methods
Beyond DFT, other quantum mechanical methods are available for theoretical investigations. nih.gov
Ab Initio Methods: These methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the use of experimental data. libretexts.orgscispace.com While computationally demanding, they serve as a benchmark for other methods. High-level ab initio calculations are essential for systems where DFT may be less reliable, such as in describing certain excited states or open-shell species. scispace.com
Semi-Empirical Methods: These methods accelerate calculations by incorporating parameters derived from experimental data. libretexts.orgrsc.org While generally less accurate than ab initio or DFT methods, they are useful for rapid screening of large molecules or for providing initial qualitative insights into electronic structure and properties. libretexts.orgyoutube.com
Advanced Quantum Chemical Topology: QTAIM and RDG Analysis of Bonding and Non-Covalent Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are pivotal computational methods for characterizing the nature of chemical bonds and non-covalent interactions (NCIs). scielo.org.mx These approaches analyze the electron density (ρ(r)) and its derivatives to provide a detailed picture of electronic structure.
QTAIM Analysis: QTAIM, developed by Richard Bader, partitions a molecule into atomic basins based on the zero-flux surfaces of the electron density gradient. Key to this analysis is the bond critical point (BCP), a point between two interacting atoms where the electron density is at a minimum along the bond path but a maximum in the perpendicular directions. The properties at the BCP, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), reveal the nature of the interaction.
Covalent Bonds: Characterized by high ρ and a negative ∇²ρ, indicating a concentration of electron density.
Non-Covalent Interactions (e.g., Hydrogen Bonds, van der Waals forces): Typically show low ρ and a positive ∇²ρ, signifying a depletion of electron density, which is characteristic of closed-shell interactions. nih.gov
For this compound, QTAIM can be used to quantify the strength and nature of the C-C, C-N, C-O, and C-H bonds within the molecule. It can also characterize potential intramolecular interactions, such as between the cyano group and the carboxylic acid moiety, or intermolecular hydrogen bonds in a dimer or crystal lattice.
RDG Analysis: Reduced Density Gradient (RDG) analysis is particularly effective for visualizing and identifying non-covalent interactions. researchgate.netmdpi.com The RDG is a function of the electron density and its first derivative. Plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix (sign(λ₂)ρ) generates a scatter plot that distinguishes different interaction types. researchgate.net
Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as spikes in the negative sign(λ₂)ρ region, often colored blue in 3D visualizations. researchgate.net
Weak van der Waals Interactions: Are found near sign(λ₂)ρ = 0 and are typically colored green. researchgate.net
Steric Repulsion: Occurs at positive sign(λ₂)ρ values and is colored red. researchgate.net
In the context of this compound, RDG analysis would be instrumental in visualizing the non-covalent interactions that govern its crystal packing and its interactions with other molecules, such as solvents or biological receptors. scielo.org.mx For instance, it could illustrate the hydrogen bonding between the carboxylic acid group of one molecule and the pyrimidine nitrogen of another.
The following table illustrates the kind of data that would be generated from a QTAIM analysis for key interactions in a hypothetical dimer of this compound.
| Interaction | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Interaction Type |
| O-H···N (intermolecular) | 0.035 | 0.120 | Hydrogen Bond |
| C-H···O (intermolecular) | 0.015 | 0.050 | Weak Hydrogen Bond |
| π···π stacking | 0.008 | 0.025 | van der Waals |
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into the familiar language of Lewis structures, including lone pairs, bonds, and antibonds. wikipedia.orgq-chem.com This technique provides a quantitative description of bonding, hybridization, and electron delocalization effects. wikipedia.org
NBO analysis identifies the localized, one-center (lone pair) and two-center (bond) orbitals that best describe the electron density. q-chem.com Weak occupancies of valence antibonding orbitals signal departures from an idealized Lewis structure, indicating electron delocalization. wikipedia.org The extent of this delocalization can be quantified using second-order perturbation theory to analyze the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions is a measure of their significance.
For this compound, NBO analysis can reveal:
Hybridization: The specific sp-hybridization of each atom in the pyrimidine ring and the substituent groups.
Bonding: The nature of the σ and π bonds throughout the molecule.
Electron Delocalization: The delocalization of π-electrons across the pyrimidinen ring and the cyano group. It can also quantify hyperconjugative effects, such as the interaction between the lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds. These interactions are crucial for understanding the molecule's stability and reactivity.
A hypothetical NBO analysis for this compound might reveal the following key donor-acceptor interactions, indicating significant electron delocalization:
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N1 | π(C2-N3) | 15.5 |
| LP(1) N1 | π(C5-C6) | 5.2 |
| π(C5-C6) | π(C4-C5) | 20.1 |
| π(C≡N) | σ(C6-C_cyano) | 2.8 |
| LP(2) O1 (carbonyl) | π*(C4-C_carboxyl) | 25.8 |
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. rsc.org By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. This allows for the calculation of activation energies, which are critical for understanding reaction kinetics. researchgate.net
For this compound, computational studies could investigate a variety of potential reactions, including:
Nucleophilic substitution at the pyrimidine ring.
Reactions involving the cyano group, such as hydrolysis or addition reactions. nih.gov
Decarboxylation of the carboxylic acid group.
Esterification or amidation at the carboxylic acid.
Density Functional Theory (DFT) is a commonly employed method for these studies. rsc.org By calculating the geometries and energies of all stationary points along a proposed reaction pathway, a detailed energy profile can be constructed. For example, a study on the hydrolysis of the nitrile group to an amide would involve locating the transition state for the nucleophilic attack of a water molecule on the cyano carbon. The calculated activation barrier would provide insight into the feasibility of this reaction under different conditions. researchgate.net
A hypothetical energy profile for a reaction involving this compound is presented in the table below.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +25.4 |
| Intermediate | +5.2 |
| Transition State 2 | +15.8 |
| Products | -10.3 |
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations typically focus on static molecular structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent interactions, and other time-dependent phenomena. nih.gov
For this compound, MD simulations can be used to study:
Conformational Flexibility: Although the pyrimidine ring is rigid, the carboxylic acid group can rotate. MD simulations can explore the preferred conformations of this group and the energy barriers between them.
Solvation: By simulating the molecule in a box of explicit solvent molecules (e.g., water), the structure of the solvation shell and the specific hydrogen bonding interactions between the solute and solvent can be analyzed. researchgate.net
Intermolecular Interactions: In simulations of multiple this compound molecules, the formation and dynamics of dimers or larger aggregates can be observed, providing insight into the forces that govern self-assembly and crystallization. rjeid.comnih.gov
MD simulations are particularly valuable for understanding how a molecule like this compound might behave in a complex biological environment, such as the active site of an enzyme. nih.gov
Applications in Advanced Organic Synthesis and Chemical Research
Utilization as a Versatile Building Block in Complex Chemical Synthesis
6-Cyanopyrimidine-4-carboxylic acid serves as a highly effective building block, or synthon, in the assembly of intricate chemical structures. The presence of the electron-withdrawing cyano group and the versatile carboxylic acid moiety on the pyrimidine (B1678525) core allows for a diverse range of chemical transformations, making it a sought-after precursor in the synthesis of novel organic molecules.
Construction of Novel Heterocyclic Frameworks and Polycyclic Systems
The pyrimidine scaffold is a fundamental component of numerous biologically active molecules and functional materials. The reactivity of this compound facilitates the construction of novel heterocyclic and polycyclic systems. The cyano and carboxylic acid groups can undergo various cyclization reactions to form fused pyrimidine derivatives. For instance, the pyrimidine ring can be elaborated through reactions that involve the cyano group, leading to the formation of fused systems like pyrido[2,3-d]pyrimidines. nih.gov The synthesis of such fused systems is of significant interest due to their prevalence in medicinal chemistry. General synthetic strategies, such as ultrasound-assisted synthesis, have been employed to efficiently produce fused pyrimidine derivatives from various precursors. nih.gov While direct examples starting from this compound are not extensively documented in readily available literature, its structure is amenable to similar synthetic transformations. The general reactivity of pyrimidines allows for their use in multicomponent reactions to build complex polycyclic structures, a strategy that could foreseeably be applied to this specific compound. nih.gov
Synthesis of Multifunctionalized Organic Molecules
The distinct functional groups of this compound provide orthogonal handles for the introduction of various substituents, leading to the creation of multifunctionalized organic molecules. The carboxylic acid group can be readily converted into esters, amides, or other derivatives, while the cyano group can be hydrolyzed, reduced, or used in cycloaddition reactions. libretexts.org This allows for the systematic modification of the molecule's properties. For example, the functionalization of similar pyrimidine carboxylic acids has been shown to be a key step in the synthesis of biologically active compounds, including potential inhibitors of various enzymes. nih.gov The strategic manipulation of the functional groups on the this compound backbone enables the synthesis of libraries of compounds for screening in drug discovery and materials science.
Development of New Synthetic Methodologies and Reagents
The unique reactivity of this compound and its derivatives can be harnessed for the development of new synthetic methodologies. The electron-deficient nature of the pyrimidine ring, enhanced by the cyano group, can influence the regioselectivity and stereoselectivity of reactions at or near the ring. While specific catalytic methods developed using this compound are not widely reported, the broader class of pyrimidine-based compounds has been instrumental in advancing synthetic chemistry. For instance, pyrimidine derivatives are known to participate in various catalytic cycles and can act as ligands for transition metals. nih.gov The potential of this compound as a precursor for novel reagents is also an area of interest. The combination of the nitrile and carboxylic acid functionalities could be exploited to create bifunctional reagents for organic synthesis.
Role in Biochemical Pathway Studies (In Vitro Investigations)
Derivatives of pyrimidine-4-carboxylic acid have been investigated for their roles in various biochemical pathways through in vitro studies. These compounds can be designed to interact with specific biological targets, such as enzymes and receptors. For example, derivatives of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid have been synthesized and evaluated as inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in gout and other conditions. nih.gov Similarly, 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives have also been explored as xanthine oxidase inhibitors. nih.gov Although direct in vitro studies on this compound itself are not extensively documented in public literature, its structural similarity to these biologically active compounds suggests its potential as a scaffold for the design of new enzyme inhibitors and probes for studying biochemical pathways. The nitrile group, in particular, is a feature present in several approved drugs and can participate in covalent or non-covalent interactions with biological targets. nih.gov
Precursor for Supramolecular Assemblies and Co-crystals
The field of crystal engineering utilizes non-covalent interactions to design and construct ordered solid-state structures with desired properties. This compound is an excellent candidate for use as a precursor in the formation of supramolecular assemblies and co-crystals due to its hydrogen bonding capabilities and potential for π-π stacking interactions. d-nb.infonih.gov
The carboxylic acid group is a robust hydrogen bond donor and acceptor, capable of forming predictable synthons with other molecules containing complementary functional groups, such as pyridines and other carboxylic acids. d-nb.inforesearchgate.netnih.govacs.orgresearchgate.netresearchgate.net The nitrogen atoms of the pyrimidine ring and the cyano group can also act as hydrogen bond acceptors. These interactions can be used to assemble molecules into well-defined one-, two-, or three-dimensional networks.
The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a strategy used to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability. The principles of co-crystal design often rely on the predictable hydrogen bonding patterns between a drug molecule and a co-former. Given the functional groups present in this compound, it can act as a co-former in the development of new pharmaceutical co-crystals. Studies on similar systems, such as cyanopyridines with dicarboxylic acids, have demonstrated the reliability of these interactions in forming co-crystalline structures. d-nb.inforesearchgate.net
Below is a table summarizing the potential supramolecular synthons that this compound can form:
| Functional Group on this compound | Interacting Functional Group on Co-former | Resulting Supramolecular Synthon |
| Carboxylic acid (-COOH) | Carboxylic acid (-COOH) | Carboxylic acid dimer |
| Carboxylic acid (-COOH) | Pyridine (B92270) | Carboxylic acid-pyridine heterosynthon |
| Pyrimidine Nitrogen | Carboxylic acid (-COOH) | Pyrimidine-carboxylic acid heterosynthon |
| Cyano group (-C≡N) | Hydrogen bond donors | Cyano...H-X interactions |
The deliberate use of these non-covalent interactions allows for the rational design of new materials with tailored properties, highlighting the importance of this compound as a building block in supramolecular chemistry and crystal engineering.
Mechanistic Investigations of Reactions Involving 6 Cyanopyrimidine 4 Carboxylic Acid
Detailed Reaction Mechanisms for Carboxylic Acid Functionalizations
The carboxylic acid group at the C4 position is a key site for a variety of chemical transformations, primarily through nucleophilic acyl substitution. These reactions generally proceed via an addition-elimination mechanism. brainkart.commasterorganicchemistry.com
Amide Bond Formation: The conversion of the carboxylic acid to an amide is a frequently employed transformation. Due to the relatively low reactivity of carboxylic acids towards amines under neutral conditions, coupling reagents are typically required to activate the carboxyl group. hepatochem.comchemistrysteps.com Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govgrowingscience.com
The general mechanism with a carbodiimide (B86325) involves the initial reaction of the carboxylic acid with the coupling agent to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine. The role of DMAP, when used, is to act as an acyl transfer agent, forming an even more reactive acylpyridinium species. nih.gov The subsequent attack by the amine leads to the formation of a tetrahedral intermediate, which then collapses to yield the amide and regenerates the catalyst. youtube.com
Esterification: The formation of esters from 6-cyanopyrimidine-4-carboxylic acid can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common approach. masterorganicchemistry.comlibretexts.org The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. youtube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. youtube.com
Alternatively, esterification can be carried out under milder conditions using coupling reagents like DCC with a catalytic amount of DMAP, similar to amide formation. orgsyn.org
A summary of common reagents for these functionalizations is presented in the table below.
| Functionalization | Reagent(s) | Additive(s) |
| Amide Formation | EDC, DCC | HOBt, DMAP |
| Esterification (Fischer) | Alcohol | H₂SO₄, TsOH |
| Esterification (Coupling) | Alcohol, DCC | DMAP |
Mechanistic Pathways of Nitrile Group Transformations
The cyano group at the C6 position offers another avenue for synthetic modification. One of the most significant transformations of the nitrile group is its conversion to a tetrazole ring, a common bioisostere for a carboxylic acid. acs.orgnih.gov
This transformation is typically achieved by a [3+2] cycloaddition reaction with an azide (B81097) source, such as sodium azide or trimethylsilyl (B98337) azide. researchgate.net The mechanism of this reaction is thought to proceed via a concerted cycloaddition or a stepwise pathway involving the formation of an imidoyl azide intermediate, which then cyclizes to the tetrazole. acs.orgacs.org The electron-deficient nature of the pyrimidine (B1678525) ring can facilitate the initial nucleophilic attack of the azide on the nitrile carbon.
Another potential reaction of the nitrile group is its hydrolysis to a carboxylic acid or an amide. This reaction can be catalyzed by either acid or base. The hydrolysis kinetics of related cyanopyridines have been shown to follow first-order kinetics. researchgate.net The mechanism involves the initial nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon, followed by a series of proton transfers and tautomerization to yield the amide, which can then be further hydrolyzed to the carboxylic acid.
Elucidation of Pyrimidine Ring Substitution and Functionalization Mechanisms
The pyrimidine ring in this compound is highly electron-deficient, making it prone to nucleophilic aromatic substitution (SNAr). nih.govmasterorganicchemistry.com Leaving groups at the 2, 4, and 6 positions are particularly susceptible to displacement by nucleophiles. The negative charge of the intermediate Meisenheimer complex can be delocalized over both nitrogen atoms, stabilizing the intermediate and facilitating the reaction. masterorganicchemistry.com
While the carboxylic acid at C4 is not a typical leaving group, substitution reactions can occur at other positions if a suitable leaving group is present. For instance, if a halogen were present at the C2 or C6 position, it could be readily displaced by various nucleophiles. The presence of the strong electron-withdrawing cyano group at C6 would further activate the ring towards such substitutions.
Conversely, electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to the deactivating effect of the ring nitrogens and the attached electron-withdrawing groups. researchgate.net If such a reaction were to occur, it would be expected to take place at the C5 position, which is the most electron-rich carbon on the ring. nih.gov
Role of Catalysts and Reagents in Reaction Mechanism and Selectivity
As detailed in the preceding sections, catalysts and reagents play a pivotal role in directing the outcome and influencing the mechanism of reactions involving this compound.
In carboxylic acid functionalizations , the choice of coupling reagent and any additives is crucial for achieving high yields and minimizing side reactions, particularly in amide bond formation. hepatochem.comgrowingscience.com For example, the addition of HOBt to carbodiimide-mediated couplings can suppress racemization when dealing with chiral amines or carboxylic acids and can also increase the reaction rate by forming a more reactive HOBt ester. nih.gov
In esterification , the use of a strong acid catalyst in the Fischer method is essential to activate the carboxylic acid. libretexts.orgyoutube.com In milder, coupling-reagent-based esterifications, DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is more susceptible to attack by the alcohol. orgsyn.org
For nitrile group transformations , the choice of azide source and catalyst can influence the efficiency of tetrazole formation. For instance, the use of zinc or copper salts as catalysts has been reported to promote the cycloaddition of azides to nitriles.
The table below summarizes the roles of key catalysts and reagents.
| Reaction Type | Catalyst/Reagent | Role |
| Amide Coupling | EDC/DCC | Activates carboxylic acid by forming an O-acylisourea intermediate. |
| Amide Coupling | HOBt | Suppresses side reactions and racemization; forms a more reactive ester. |
| Amide/Ester Coupling | DMAP | Acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. |
| Fischer Esterification | H₂SO₄ | Protonates the carbonyl oxygen, activating the carboxylic acid. |
| Tetrazole Formation | Metal Salts (e.g., Zn, Cu) | Can catalyze the [3+2] cycloaddition of azides to the nitrile. |
Kinetic and Thermodynamic Studies of Relevant Reactions
Specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature. However, general principles can be applied.
The kinetics of amide and ester formation are highly dependent on the concentrations of the reactants and the catalyst, as well as the reaction temperature. The use of activating agents significantly increases the rate of these reactions. For the hydrolysis of the nitrile group, studies on analogous cyanopyridines have shown the reactions to be first-order with respect to the cyanopyridine. researchgate.net The activation energies for these hydrolyses are influenced by the position of the cyano group on the ring. researchgate.net
From a thermodynamic standpoint, the formation of amides and esters from carboxylic acids is typically a reversible process. masterorganicchemistry.com To drive the reaction to completion, it is common to use one of the reactants in excess or to remove a byproduct (e.g., water in Fischer esterification). The conversion of a nitrile to a tetrazole is generally a thermodynamically favorable process, leading to a stable aromatic heterocyclic ring.
Solvent Effects and Isotope Effects on Reaction Pathways
The choice of solvent can have a significant impact on the reaction rates and mechanisms. For reactions involving charged intermediates, such as nucleophilic acyl substitution and SNAr reactions, polar solvents are generally preferred as they can stabilize the charged species. For instance, amide coupling reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
Isotope effects can be a powerful tool for elucidating reaction mechanisms. For example, in the Fischer esterification, isotopic labeling studies using ¹⁸O-labeled alcohol have shown that the oxygen from the alcohol becomes the ester oxygen, confirming that the reaction proceeds via nucleophilic attack of the alcohol on the carboxylic acid and not through an SN2 reaction on the alcohol. libretexts.org While specific isotope effect studies on this compound have not been found, such experiments could be used to probe the transition states of its various reactions. For example, a kinetic isotope effect observed upon deuteration of the amine in an amidation reaction could provide insight into the proton transfer steps in the mechanism.
Emerging Research Directions and Future Perspectives
Integration of 6-Cyanopyrimidine-4-carboxylic Acid into Flow Chemistry and Automated Synthesis
The paradigm of chemical synthesis is shifting towards more efficient, safer, and automated processes, with flow chemistry at the forefront of this transformation. The integration of this compound into continuous-flow systems offers considerable advantages over traditional batch processing.
Recent developments have demonstrated the power of flow chemistry for challenging reactions like cyanations and carboxylations. For instance, the synthesis of Remdesivir has utilized continuous flow processes to handle hazardous cyanating agents safely at a manufacturing scale. nih.gov Similarly, gas-permeable membrane reactors have been successfully employed for the carboxylation of Grignard reagents with CO2 in a continuous manner, achieving high yields and purity through integrated purification steps. durham.ac.uk These established flow protocols for introducing the key functional groups of this compound suggest that its own synthesis could be significantly optimized for scalability and safety.
Furthermore, the combination of automated synthesis with machine learning (ML) algorithms is creating a powerful design-build-test-learn cycle for chemical discovery. researchgate.net Automated flow synthesis platforms can rapidly generate libraries of derivatives from a core scaffold like this compound. By integrating real-time analysis, these systems can feed data directly into ML models to predict reaction outcomes and optimize conditions on the fly. researchgate.net This approach, which has been successfully applied to the synthesis of complex molecules like peptide nucleic acids, could be adapted to explore the chemical space around this compound with unprecedented efficiency. researchgate.net
Table 1: Potential Flow Chemistry Applications for this compound Synthesis & Derivatization
| Process Step | Flow Chemistry Advantage | Relevant Literature Example |
| Cyanation | Enhanced safety with hazardous reagents, precise temperature control. | Cyanation for Remdesivir synthesis. nih.gov |
| Carboxylation | Efficient use of gaseous reagents (CO2), high throughput. | Tube-in-tube reactor for carboxylation. durham.ac.uk |
| Derivative Synthesis | Rapid library generation, automated optimization. | Automated flow synthesis of pyrazoles. durham.ac.uk |
| Process Optimization | ML-guided reaction condition screening. | ML-guided peptide nucleic acid synthesis. researchgate.net |
Exploration of Unexplored Reactivity Patterns and Chemical Space
The dual functionalization of the pyrimidine (B1678525) ring in this compound with both a cyano and a carboxylic acid group presents a rich playground for exploring novel reactivity. While methods for the functionalization of pyrimidines are known, the specific interplay of these two electron-withdrawing groups can lead to unique chemical behavior.
One promising avenue is the catalytic decarboxylative transformation of the carboxylic acid group. dntb.gov.uarsc.org This strategy allows the COOH group to be replaced with other functionalities, effectively using it as a traceless handle. Recent advances have showcased decarboxylative cyanation, which could be explored to introduce a second cyano group onto the molecule under photoredox catalysis conditions. nih.gov This would provide access to dicyanopyrimidine derivatives with interesting electronic and photophysical properties.
The pyrimidine core itself is ripe for further functionalization. Research has demonstrated methods for C-5 functionalization of the pyrimidine ring, which could be applied to introduce diverse substituents at the remaining open position of this compound. acs.org The synthesis of related structures, such as 2-mercapto-6-phenylpyrimidine-4-carboxylic acid, shows that the core can be built up from simpler starting materials, opening pathways to a wide array of analogues. nih.gov By systematically varying substituents at different positions, a vast chemical space can be explored, leading to new compounds with tailored properties for various applications.
Applications of Artificial Intelligence and Machine Learning in Reaction Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by providing powerful predictive tools. preprints.orgnih.gov For a molecule like this compound, these technologies can accelerate the discovery of new reactions and synthetic routes.
Table 2: AI and ML Applications in the Chemistry of this compound
| AI/ML Application | Description | Potential Impact |
| Retrosynthetic Planning | AI algorithms propose synthetic routes to target derivatives. | Discovery of novel, efficient syntheses. cas.org |
| Reaction Outcome Prediction | ML models predict reaction yields and major products. | Reduced experimental effort, cost savings. nih.gov |
| Virtual Screening | AI-powered docking and screening to identify bioactive derivatives. | Accelerated hit identification in drug discovery. nih.gov |
| Procedure Generation | Language models predict detailed experimental procedures. | Streamlined transition from design to execution. mdpi.com |
Development of Novel Catalytic Systems for Transformations of this compound
Catalysis is key to unlocking the full synthetic potential of this compound. The development of novel catalytic systems can enable efficient, selective, and sustainable transformations of both the pyrimidine core and its functional groups.
Metal-Organic Frameworks (MOFs) are emerging as highly effective heterogeneous catalysts due to their high surface area and tunable active sites. researchgate.net Novel MOF-based catalysts have been designed for the one-pot synthesis of tetrahydropyrido[2,3-d]pyrimidines, demonstrating their utility in constructing complex heterocyclic systems. nih.gov Such catalysts could be adapted for transformations involving this compound, offering advantages in terms of catalyst recovery and reuse.
Photoredox catalysis offers a powerful means to access novel reactivity under mild conditions. This approach has been used for the functionalization of pyridines via radical intermediates, a strategy that could be extended to pyrimidines. nih.govacs.org The decarboxylative cyanation of carboxylic acids is another prime example where photoredox catalysis plays a crucial role. nih.gov Developing specific photocatalytic systems for this compound could enable selective C-H functionalization or transformations of the cyano and carboxyl groups. Other catalytic methods, such as iridium-catalyzed multicomponent reactions for pyrimidine synthesis or DMAP-catalyzed amidation of the carboxylic acid, further expand the toolkit for chemists working with this scaffold. rsc.orgnih.gov
Advanced Studies on Non-Covalent Interactions in Pyrimidine-Based Systems
The arrangement of molecules in the solid state and their interactions in solution are governed by non-covalent forces. Understanding these interactions is critical for designing materials with specific properties and for predicting how a molecule might bind to a biological target. This compound, with its hydrogen bond donors and acceptors and its electron-deficient aromatic ring, is an excellent candidate for advanced studies of non-covalent interactions.
Pyrimidine-based systems are known to engage in a variety of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and π-system interactions (e.g., π-π stacking). researchgate.net The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the pyrimidine nitrogens and the cyano group act as hydrogen bond acceptors. These interactions can be used to direct the assembly of molecules into predictable supramolecular structures. researchgate.net
Furthermore, the electron-deficient nature of the pyrimidine ring, enhanced by the cyano group, makes it a candidate for anion-π interactions. These are relatively rare but important interactions where an anion is attracted to the face of an electron-poor aromatic ring. nih.gov Studies on perhalogenated pyridinium (B92312) cations have provided detailed insights into the interplay of hydrogen bonding, halogen bonding, and anion-π interactions, which can serve as a model for investigating similar phenomena in pyrimidine systems. nih.gov By exploring how this compound interacts with other molecules through these subtle forces, researchers can design novel co-crystals, functional materials, and potent enzyme inhibitors. nih.govrsc.org
Q & A
Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?
- Methodological Answer : Systematically vary substituents at the 2-, 4-, and 6-positions. For example:
- Electron-Withdrawing Groups : Introduce halogens or nitro groups to enhance electrophilicity.
- Steric Modifications : Compare methyl vs. cyclopropyl substituents.
- Biological Testing : Corrogate activity across enzyme inhibition (e.g., kinase assays) and cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
